molecular formula C18H19Cl2N3O B2915768 N-cyclohexyl-1-(3,6-dichloropyridine-2-carbonyl)-3-methyl-1,2-dihydropyridin-2-imine CAS No. 1119211-15-2

N-cyclohexyl-1-(3,6-dichloropyridine-2-carbonyl)-3-methyl-1,2-dihydropyridin-2-imine

Cat. No.: B2915768
CAS No.: 1119211-15-2
M. Wt: 364.27
InChI Key: OIHABJAOPSPNIR-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3,6-dichloropyridine-2-carbonyl)-3-methyl-1,2-dihydropyridin-2-imine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-(3,6-dichloropyridine-2-carbonyl)-3-methyl-1,2-dihydropyridin-2-imine typically involves multiple steps, starting with the preparation of the core pyridine structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate green chemistry principles to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclohexyl-1-(3,6-dichloropyridine-2-carbonyl)-3-methyl-1,2-dihydropyridin-2-imine may be employed in the study of enzyme inhibitors or as a tool for probing biological pathways.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclohexyl-1-(3,6-dichloropyridine-2-carbonyl)-3-methyl-1,2-dihydropyridin-2-imine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to N-cyclohexyl-1-(3,6-dichloropyridine-2-carbonyl)-3-methyl-1,2-dihydropyridin-2-imine include other pyridine derivatives and imine compounds. These compounds share structural similarities but may differ in their functional groups and reactivity.

Properties

IUPAC Name

(2-cyclohexylimino-3-methylpyridin-1-yl)-(3,6-dichloropyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-12-6-5-11-23(17(12)21-13-7-3-2-4-8-13)18(24)16-14(19)9-10-15(20)22-16/h5-6,9-11,13H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHABJAOPSPNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=NC2CCCCC2)C(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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